tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC15823797
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O2 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-[4-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20(4)17(7-10-18-11-8-17)12-14-6-5-9-19-13-14/h5-6,9,13,18H,7-8,10-12H2,1-4H3 |
| Standard InChI Key | DNGXNEOCXBBCIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate integrates a piperidine ring substituted at the 4-position with both a pyridin-3-ylmethyl group and a methylcarbamate moiety protected by a tert-butyl group. The IUPAC name, tert-butyl N-methyl-N-[4-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate, reflects this arrangement. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₃O₂ |
| Molecular Weight | 305.4 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CN=CC=C2 |
| InChI Key | DNGXNEOCXBBCIW-UHFFFAOYSA-N |
| PubChem CID | 121230485 |
The piperidine ring’s chair conformation and the steric bulk of the tert-butyl group influence the compound’s solubility and reactivity. The pyridine moiety introduces aromaticity and potential hydrogen-bonding capabilities, which may enhance interactions with biological targets.
Synthetic Routes and Optimization
The synthesis of tert-butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate typically involves multi-step reactions, often starting with tert-butyl piperidin-4-ylcarbamate intermediates. Key steps include alkylation, carbamate formation, and protective group strategies. Below are representative synthetic protocols derived from experimental data :
Alkylation of Piperidine Intermediates
A common approach involves reacting tert-butyl piperidin-4-ylcarbamate with pyridin-3-ylmethyl halides or sulfonates. For example, methanesulfonyl chloride has been used to activate the piperidine nitrogen for subsequent alkylation. In one protocol, dissolving tert-butyl piperidin-4-ylcarbamate in pyridine and treating it with methanesulfonyl chloride at 0°C yielded a sulfonated intermediate, which was then alkylated with 3-(bromomethyl)pyridine to afford the target compound in 91% yield .
Carbamate Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen. Deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine, enabling further functionalization. For instance, a Boc-protected intermediate was treated with 3,5-dichlorobenzyl alcohol in the presence of carbonyldiimidazole (CDI) to form a carbamate linkage, achieving an 84% yield after purification .
Reaction Conditions and Yields
The table below summarizes critical reaction parameters and yields from published protocols :
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| tert-Butyl piperidin-4-ylcarbamate | Methanesulfonyl chloride, pyridine, 0°C→RT | 91% |
| tert-Butyl piperidin-4-ylcarbamate | 3,5-Dichlorobenzyl alcohol, CDI, DMF, 50°C | 84% |
| tert-Butyl piperidin-4-ylcarbamate | 2-Bromo-5-nitrothiazole, K₂CO₃, CH₃CN, RT | 58% |
Optimization of solvent systems (e.g., dichloromethane, dimethylformamide) and bases (e.g., triethylamine, potassium carbonate) significantly impacts reaction efficiency. Microwave-assisted synthesis has also been employed to reduce reaction times .
Analytical Characterization
Structural confirmation of tert-butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate relies on spectroscopic and spectrometric techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra typically display signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet), pyridine protons (δ 7.2–8.6 ppm, multiplet), and piperidine methylene groups (δ 2.8–3.6 ppm). ¹³C NMR confirms carbamate carbonyl resonance at δ 155–160 ppm .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of the compound ([M+H]⁺) yields an exact mass of 305.2104 Da, consistent with the molecular formula C₁₇H₂₇N₃O₂.
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